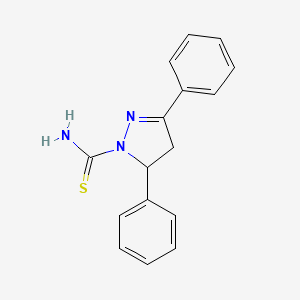
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
説明
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as CNQX, is a potent antagonist of the ionotropic glutamate receptors. CNQX is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions.
作用機序
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting synaptic transmission. This compound has a high affinity for the AMPA receptor and a lower affinity for the kainate receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit excitatory synaptic transmission in the hippocampus and cortex, and to reduce the amplitude and frequency of spontaneous excitatory postsynaptic currents. This compound has also been shown to have neuroprotective effects in various models of neurological disease, including stroke and traumatic brain injury.
実験室実験の利点と制限
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is a powerful tool for investigating the role of glutamate receptors in various physiological and pathological conditions. Its high affinity for the AMPA receptor makes it particularly useful for studying the mechanisms of synaptic transmission and plasticity. However, this compound has some limitations for lab experiments. Its potency can vary depending on the experimental conditions, and it can have off-target effects on other receptors and ion channels.
将来の方向性
There are many future directions for the use of 4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione in scientific research. One area of focus is the development of more selective glutamate receptor antagonists that can target specific subtypes of glutamate receptors. Another area of focus is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the development of new drug therapies that target glutamate receptors is an important area of research that could lead to new treatments for a range of neurological and psychiatric disorders.
科学的研究の応用
4-(4-chlorophenoxy)-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological conditions. Glutamate receptors play a crucial role in the regulation of synaptic transmission and plasticity, and their dysfunction has been implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression.
特性
IUPAC Name |
4-(4-chlorophenoxy)-2-(4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O5/c21-12-4-10-15(11-5-12)28-17-3-1-2-16-18(17)20(25)22(19(16)24)13-6-8-14(9-7-13)23(26)27/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJOBMZBVKCDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=CC=C(C=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)butanamide](/img/structure/B3969923.png)
![3-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B3969926.png)

![2-[(3-methoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3969935.png)
![3-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B3969939.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B3969945.png)
![(3aS*,6aS*)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-5-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B3969946.png)
![2-[(dimethylamino)methyl]-4-methylphenyl dimethylcarbamate hydrochloride](/img/structure/B3969953.png)
![4-[1-(3-methylbutanoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969965.png)
![6-chloro-3-{2-[(4-propoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3969973.png)
![propyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969985.png)
![3-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide oxalate](/img/structure/B3969990.png)

![4-methoxy-6-{4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine bis(trifluoroacetate)](/img/structure/B3969999.png)